molecular formula C9H17N B13591059 3-Cyclohexylprop-2-en-1-amine

3-Cyclohexylprop-2-en-1-amine

Cat. No.: B13591059
M. Wt: 139.24 g/mol
InChI Key: PQEXQHALYNSSCW-QPJJXVBHSA-N
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Description

3-Cyclohexylprop-2-en-1-amine is an organic compound with the molecular formula C9H17N It belongs to the class of aliphatic amines and features a cyclohexyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The use of cobalt or nickel catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-Cyclohexylprop-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert this compound into more saturated amines or hydrocarbons.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Cyclohexylprop-2-en-1-one

    Reduction: Cyclohexylpropane

    Substitution: Various substituted amines depending on the reagents used

Mechanism of Action

The mechanism of action of 3-Cyclohexylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the prop-2-en-1-amine moiety.

    Prop-2-en-1-amine: Lacks the cyclohexyl group, making it less hydrophobic and less sterically hindered.

Uniqueness

3-Cyclohexylprop-2-en-1-amine is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-amine moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(E)-3-cyclohexylprop-2-en-1-amine

InChI

InChI=1S/C9H17N/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8,10H2/b7-4+

InChI Key

PQEXQHALYNSSCW-QPJJXVBHSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/CN

Canonical SMILES

C1CCC(CC1)C=CCN

Origin of Product

United States

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